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Introduction

Gardoside, an iridoid glycoside with the CAS number 54835-76-6, is a natural product found in
a variety of plant species, most notably in the fruits of Gardenia jasminoides and the roots of
Lippia alba.[1][2] As a member of the iridoid class of compounds, Gardoside is of significant
interest to the scientific community due to the diverse biological activities exhibited by related
molecules. This technical guide provides a comprehensive overview of the available scientific
information on Gardoside, including its chemical properties, and inferred biological activities
based on studies of similar compounds. This document aims to serve as a valuable resource
for researchers and professionals in drug discovery and development by summarizing key
data, outlining potential experimental approaches, and visualizing relevant biological pathways.

Chemical and Physical Properties

Gardoside is a monoterpenoid, characterized by a core cyclopenta[c]pyran ring system. Its
detailed chemical and physical properties are summarized in the table below.[3][4][5]
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Property Value Reference
CAS Number 54835-76-6 [3]
Molecular Formula C16H22010 [3114]
Molecular Weight 374.34 g/mol [31[4]

(1S,4aS,6S,7aS)-6-hydroxy-7-
methylidene-1-
[(2S,3R,4S,5S,6R)-3,4,5-
trihydroxy-6-

IUPAC Name [4]
(hydroxymethyl)oxan-2-ylJoxy-
4a,5,6,7a-tetrahydro-1H-
cyclopentajc]pyran-4-

carboxylic acid

Synonyms Gardoside [3][4]

Appearance Powder [3]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [6]
Acetate, DMSO, Acetone

Storage Desiccate at -20°C [6]

Biological Activities and Therapeutic Potential

Direct experimental data on the biological activities of isolated Gardoside is limited in the
current scientific literature. However, based on the well-documented activities of other iridoid
glycosides and plant extracts containing Gardoside, its potential therapeutic applications can
be inferred.

Anti-inflammatory Activity

Iridoid glycosides are widely recognized for their anti-inflammatory properties. This activity is
often attributed to their ability to suppress the production of pro-inflammatory mediators. While
specific IC50 values for Gardoside are not readily available, related compounds have
demonstrated potent inhibition of inflammatory pathways. For instance, other iridoid glycosides
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have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha
(TNF-a), interleukin-6 (IL-6), and interleukin-1beta (IL-1[) in lipopolysaccharide (LPS)-
stimulated macrophage cell lines like RAW 264.7.[7] This inhibition is often mediated through
the downregulation of inducible nitric oxide synthase (iINOS) and cyclooxygenase-2 (COX-2)
expression.[2][8][9][10]

The primary mechanism underlying the anti-inflammatory effects of many natural compounds,
including iridoid glycosides, involves the inhibition of the Nuclear Factor-kappa B (NF-kB) and
Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antioxidant Activity

Many iridoid glycosides exhibit significant antioxidant activity. This is typically assessed using
assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While a
specific IC50 value for Gardoside in a DPPH assay is not published, extracts from plants
containing Gardoside have shown antioxidant potential. The antioxidant effect of these
compounds is often linked to their ability to donate a hydrogen atom or an electron to neutralize
free radicals. Another potential mechanism is the activation of the Nuclear factor erythroid 2-
related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[6][11]

Neuroprotective Effects

Neuroprotection is another promising area for iridoid glycosides. Some compounds in this class
have been shown to protect neuronal cells from oxidative stress and excitotoxicity.[12][13] The
mechanisms for these effects are often linked to their anti-inflammatory and antioxidant
properties, which are crucial in mitigating the pathological processes of neurodegenerative
diseases.

Anticancer Potential

Several studies on various cancer cell lines have demonstrated the cytotoxic and anti-
proliferative effects of certain iridoid glycosides. The specific IC50 values are highly dependent
on the compound and the cancer cell line being tested. The anticancer mechanisms may
involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell
survival and proliferation.

Key Signaling Pathways
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Based on studies of related compounds, Gardoside is likely to modulate key signaling
pathways involved in inflammation, oxidative stress, and cell survival.

NF-kB Signaling Pathway

The NF-kB pathway is a central regulator of the inflammatory response. In its inactive state,
NF-kB is sequestered in the cytoplasm by inhibitor of kB (IkB) proteins. Upon stimulation by
pro-inflammatory signals like LPS, IkB is phosphorylated and degraded, allowing NF-kB to
translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-
inflammatory natural products, including iridoid glycosides, are known to inhibit this pathway.
[14][15]
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NF-kB Signaling Pathway and Potential Inhibition by Gardoside.
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MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing

extracellular signals to cellular responses, including inflammation and apoptosis. The activation
of p38 and JNK is often associated with inflammatory and stress responses. Inhibition of these
pathways is a common mechanism for the anti-inflammatory effects of natural products.[16][17]
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MAPK Signaling Pathway and Potential Inhibition by Gardoside.
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Experimental Protocols

While specific protocols for Gardoside are scarce, the following are standard and widely

accepted methods for evaluating the biological activities discussed.

Isolation and Purification of Gardoside

A general workflow for the isolation of Gardoside from plant material is outlined below. This is

a representative protocol and may require optimization based on the specific plant source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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